N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine
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Overview
Description
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine is a complex organic compound that features an indole moiety, a benzoyl group, and an amino acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative is then coupled with benzoyl chloride and L-phenylalanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using high-purity reagents. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with various molecular targets. The indole moiety can bind to specific receptors, modulating their activity. This compound can also interfere with enzyme function, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine is unique due to its combination of an indole moiety with a benzoyl group and an amino acid derivative. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
657432-38-7 |
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Molecular Formula |
C26H23N3O4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[(1-methylindole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H23N3O4/c1-29-22-14-8-5-11-18(22)16-23(29)25(31)27-20-13-7-6-12-19(20)24(30)28-21(26(32)33)15-17-9-3-2-4-10-17/h2-14,16,21H,15H2,1H3,(H,27,31)(H,28,30)(H,32,33)/t21-/m0/s1 |
InChI Key |
SWUUZPCEVKXNTQ-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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